molecular formula C8H6N2S B018846 Phthalazine-1-thiol CAS No. 16015-46-6

Phthalazine-1-thiol

Cat. No.: B018846
CAS No.: 16015-46-6
M. Wt: 162.21 g/mol
InChI Key: RGYHGSBVFWRLCJ-UHFFFAOYSA-N
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Description

Phthalazine-1-thiol is a heterocyclic compound that features a phthalazine ring fused with a thiol group. Phthalazine, also known as benzo-orthodiazine, is a bicyclic structure consisting of a benzene ring fused with a pyridazine ring. The presence of the thiol group adds unique chemical properties to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phthalazine-1-thiol can be synthesized through several methods. One common approach involves the reaction of phthalazine with thiol-containing reagents under controlled conditions. For instance, the reaction of phthalazine with hydrogen sulfide in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, where phthalazine is reacted with thiourea in the presence of a base to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Phthalazine-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form phthalazine derivatives with different functional groups.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phthalazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted phthalazine derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Phthalazine-1-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of phthalazine-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Phthalazine-1-thiol can be compared with other similar compounds, such as:

    Phthalazine: Lacks the thiol group, resulting in different chemical properties and reactivity.

    Phthalazinone: Contains a carbonyl group instead of a thiol group, leading to different biological activities.

    Phthalazine-1-amine:

This compound is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

2H-phthalazine-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYHGSBVFWRLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353010
Record name phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16015-46-6
Record name 16015-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name phthalazine-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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